molecular formula C11H21NO2 B13530923 Tert-butyl 2-amino-3-cyclobutylpropanoate

Tert-butyl 2-amino-3-cyclobutylpropanoate

Cat. No.: B13530923
M. Wt: 199.29 g/mol
InChI Key: ZOVGZCPKZMJJHA-UHFFFAOYSA-N
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Description

Significance of Conformationally Constrained Amino Acids in Molecular Design

Natural amino acids possess inherent conformational flexibility, which, while crucial for the dynamic nature of proteins, can be a drawback in the design of targeted therapeutics. Peptides composed of natural amino acids are often susceptible to enzymatic degradation and can adopt multiple conformations, leading to reduced receptor affinity and selectivity. The introduction of conformational constraints, such as the incorporation of cyclic structures, can address these limitations. By restricting the rotational freedom of the amino acid backbone and side chain, researchers can lock the molecule into a bioactive conformation, enhancing its binding affinity and metabolic stability. This strategy has proven effective in the development of peptidomimetics, compounds that mimic the structure and function of natural peptides but with improved pharmacological properties.

Overview of the Cyclobutane (B1203170) Motif in Synthetic Organic Chemistry

The cyclobutane ring, a four-membered carbocycle, was once considered a synthetic curiosity due to its inherent ring strain. However, in recent years, it has emerged as a valuable building block in synthetic organic chemistry and medicinal chemistry. The unique puckered geometry of the cyclobutane ring provides a three-dimensional scaffold that can be strategically functionalized to present substituents in well-defined spatial orientations. This can be particularly advantageous for optimizing interactions with biological targets. Furthermore, the cyclobutane motif can serve as a bioisostere for other chemical groups, such as gem-dimethyl groups or phenyl rings, offering a means to fine-tune a molecule's physicochemical properties, including lipophilicity and metabolic stability. The development of novel synthetic methodologies, such as photocatalyzed [2+2] cycloadditions, has made the synthesis of functionalized cyclobutanes more accessible, further fueling their exploration in drug discovery.

Research Trajectories of Tert-butyl 2-amino-3-cyclobutylpropanoate within the Field

While extensive research on this compound itself is not widely published, its structural components suggest a clear trajectory within the field of medicinal chemistry. The combination of a conformationally constrained cyclobutane-containing amino acid with a tert-butyl ester protecting group positions this compound as a valuable intermediate in the synthesis of more complex molecules. A notable example of its application is found in a European patent, which describes its use as a reactant in the preparation of piperazine (B1678402) derivatives. orgsyn.org These piperazine derivatives are under investigation as inhibitors of coagulation factor XIa, a key target for the development of novel antithrombotic agents. orgsyn.org This highlights the role of this compound as a key building block in the synthesis of potential therapeutics for cardiovascular diseases. orgsyn.org

Chemical Identity and Physicochemical Properties

This compound is a non-natural α-amino acid derivative. Its key structural features include a chiral center at the α-carbon, a cyclobutylmethyl side chain, and a tert-butyl ester protecting group on the carboxyl function.

PropertyValue
Molecular Formula C₁₁H₂₁NO₂
Molecular Weight 199.29 g/mol
CAS Number 313979-47-4
IUPAC Name This compound
SMILES CC(C)(C)OC(=O)C(N)CC1CCC1
Predicted XLogP3 1.8

This table presents the fundamental chemical identifiers and predicted physicochemical properties of this compound.

Synthesis and Spectroscopic Characterization

Following the synthesis of 3-cyclobutylalanine, the introduction of the tert-butyl ester would be the subsequent step. A common and effective method for this transformation is the reaction of the amino acid with isobutylene (B52900) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. Alternatively, esterification with tert-butanol (B103910) under acidic conditions can be employed. The amino group would likely require protection prior to esterification to prevent side reactions, with a standard protecting group such as Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) being suitable. The final step would involve the deprotection of the amino group to yield the target compound.

Spectroscopic Data (Predicted)

Detailed spectroscopic data for this compound is not available in the public domain. However, based on the known spectral characteristics of similar molecules, the following is a prediction of the key spectroscopic features:

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show a characteristic singlet for the nine equivalent protons of the tert-butyl group, likely in the range of 1.4-1.5 ppm. The protons of the cyclobutane ring would appear as a complex multiplet, and the protons on the α- and β-carbons would also present as multiplets. The protons of the primary amine would likely appear as a broad singlet.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would feature a signal for the quaternary carbon of the tert-butyl group and a signal for the methyl carbons of the tert-butyl group. The carbonyl carbon of the ester would be observed downfield. The carbons of the cyclobutane ring and the α- and β-carbons would appear in the aliphatic region of the spectrum.

IR (Infrared) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C-H stretching of the aliphatic groups, and a strong C=O stretching absorption for the ester carbonyl group (typically around 1730-1750 cm⁻¹).

Mass Spectrometry: In a mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 199. Subsequent fragmentation would likely involve the loss of the tert-butyl group (a peak at m/z 143) and other characteristic fragmentation patterns of amino acid esters.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H21NO2

Molecular Weight

199.29 g/mol

IUPAC Name

tert-butyl 2-amino-3-cyclobutylpropanoate

InChI

InChI=1S/C11H21NO2/c1-11(2,3)14-10(13)9(12)7-8-5-4-6-8/h8-9H,4-7,12H2,1-3H3

InChI Key

ZOVGZCPKZMJJHA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(CC1CCC1)N

Origin of Product

United States

Application of Tert Butyl 2 Amino 3 Cyclobutylpropanoate in Advanced Molecular Synthesis

Utilization as a Building Block in Peptide Synthesis

The structure of Tert-butyl 2-amino-3-cyclobutylpropanoate, featuring a protected carboxylic acid (tert-butyl ester) and a free amine, makes it a suitable candidate for inclusion in peptide synthesis. As a non-natural amino acid, its incorporation can introduce unique structural and conformational properties into peptide chains.

Incorporation into Oligopeptides and Polypeptides

The general process for incorporating such an amino acid would involve standard peptide coupling reactions where the free amino group of this compound is coupled to the activated carboxylic acid of a preceding amino acid in the sequence. The tert-butyl ester serves as a protecting group for the carboxylic acid, preventing unwanted side reactions.

Solid-Phase Peptide Synthesis (SPPS) Applications

Solid-Phase Peptide Synthesis (SPPS) is a widely used method for the chemical synthesis of peptides. researchgate.net The use of amino acid derivatives with appropriate protecting groups is central to this technique. This compound is compatible with the Fmoc/tBu SPPS strategy. nih.gov In this approach, the N-terminus of the growing peptide chain is protected by the base-labile Fmoc group, while acid-labile groups like tert-butyl esters are used for side-chain and C-terminal protection.

The synthesis would proceed by anchoring the first amino acid to a solid support, followed by iterative cycles of Fmoc deprotection and coupling of the next Fmoc-protected amino acid. When this compound is to be incorporated, its free amino group would be coupled to the resin-bound peptide. The final step of SPPS involves cleavage of the peptide from the resin and removal of all protecting groups, typically using a strong acid like trifluoroacetic acid (TFA), which would also cleave the tert-butyl ester of the cyclobutyl amino acid. researchgate.net

Construction of Peptidomimetics and Helical Foldamers

Peptidomimetics are molecules that mimic the structure and function of peptides but with improved pharmacological properties. frontiersin.orgcnr.itazolifesciences.comnih.gov The incorporation of conformationally constrained amino acids, such as those containing a cyclobutane (B1203170) ring, is a key strategy in the design of peptidomimetics. researchgate.netbenthamdirect.com The rigid cyclobutyl group can help to lock the peptide backbone into a specific conformation, which can lead to higher binding affinity and selectivity for a biological target. researchgate.net

Helical foldamers are synthetic oligomers that adopt a stable helical secondary structure. iupac.orgmdpi.com The introduction of cyclic amino acids can promote the formation of helical structures by restricting the available conformational space of the peptide backbone. While there is no specific literature on the use of this compound in helical foldamers, the conformational preferences of cyclobutane-containing peptides suggest its potential in this area. researchgate.netnih.gov

Role in the Synthesis of Conformationally Restricted Molecules

The cyclobutane ring in this compound introduces significant conformational rigidity. benthamdirect.com This property is highly valuable in medicinal chemistry for the design of molecules with well-defined three-dimensional structures. researchgate.netresearchgate.net By limiting the number of accessible conformations, it is possible to reduce the entropic penalty upon binding to a receptor, potentially leading to increased potency. nih.gov

Furthermore, conformational restriction can improve metabolic stability by shielding susceptible bonds from enzymatic degradation. researchgate.net Molecules incorporating the cyclobutylamino acid scaffold can be designed to present their pharmacophoric groups in a specific spatial arrangement, enhancing their interaction with biological targets.

Precursor for Complex Organic Frameworks

While there is no direct evidence of this compound being used as a precursor for complex organic frameworks like metal-organic frameworks (MOFs), its bifunctional nature (amine and protected carboxylic acid) makes it a potential building block for such structures. After deprotection of the tert-butyl ester, the resulting amino acid could, in principle, be used to synthesize ligands for the construction of porous coordination polymers. The cyclobutyl group would add a unique steric and electronic profile to the resulting framework.

Ligand Development and Coordination Chemistry Studies

Amino acids are well-known ligands in coordination chemistry, typically binding to metal ions through their amino and carboxylate groups to form chelate complexes. wikipedia.orgresearchgate.net The deprotected form of this compound (2-amino-3-cyclobutylpropanoic acid) can act as a bidentate ligand. The cyclobutyl substituent would influence the steric and electronic properties of the resulting metal complex, potentially affecting its stability, reactivity, and spectroscopic properties. The development of ligands with specific steric demands is crucial for controlling the coordination geometry and reactivity of metal centers. nih.gov

Conformational Analysis and Structural Characterization of Cyclobutyl Amino Acid Derivatives

Spectroscopic Studies for Structural Elucidation (e.g., NMR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are instrumental in confirming the carbon-hydrogen framework of Tert-butyl 2-amino-3-cyclobutylpropanoate.

¹H NMR: The proton NMR spectrum is expected to exhibit characteristic signals for the protons of the tert-butyl group, the cyclobutyl ring, the methylene (B1212753) bridge, and the alpha-carbon. The tert-butyl group would appear as a sharp singlet, typically integrating to nine protons, in the upfield region (around 1.4-1.5 ppm). The protons on the cyclobutyl ring and the methylene group would present as a complex series of multiplets due to spin-spin coupling. The proton attached to the alpha-carbon (the stereocenter) would likely appear as a multiplet, with its chemical shift influenced by the adjacent amino and ester groups.

¹³C NMR: The carbon NMR spectrum would complement the proton data by showing distinct signals for each unique carbon atom. The quaternary carbon and the methyl carbons of the tert-butyl group would have characteristic chemical shifts. The carbons of the cyclobutyl ring would appear in the aliphatic region, and their specific shifts would be indicative of the ring's conformation. The carbonyl carbon of the ester group would be observed in the downfield region (typically around 170-175 ppm).

Expected ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
tert-Butyl (CH₃) ~1.45 (s, 9H) ~28
tert-Butyl (quaternary C) - ~81
α-CH Multiplet ~55
β-CH₂ Multiplet ~38
Cyclobutyl CH Multiplet ~30
Cyclobutyl CH₂ Multiplet ~18

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and to gain structural insights through fragmentation analysis. For this compound (molar mass: 199.29 g/mol ), the mass spectrum would likely show a molecular ion peak ([M]⁺) at m/z 199 under soft ionization conditions. Under electron ionization (EI), characteristic fragmentation patterns would emerge. A prominent fragment would be the loss of the tert-butyl group, resulting in a peak at m/z 143. Another significant fragmentation pathway could involve the loss of the entire tert-butoxycarbonyl group, leading to a fragment corresponding to the amino-cyclobutylmethyl cation.

Expected Major Mass Spectrometry Fragments

Fragment m/z (Expected) Description
[M]⁺ 199 Molecular Ion
[M - C₄H₉]⁺ 143 Loss of tert-butyl group
[M - COOC(CH₃)₃]⁺ 100 Loss of tert-butoxycarbonyl group

X-ray Crystallography for Solid-State Conformational Determination

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. A single-crystal X-ray diffraction study of this compound would reveal precise bond lengths, bond angles, and torsional angles. This technique would be particularly valuable for determining the puckering of the cyclobutyl ring, a key conformational feature. The cyclobutane (B1203170) ring is not planar and can adopt a puckered conformation to relieve ring strain. The degree of puckering and the orientation of the substituents (the amino ester side chain) relative to the ring (axial vs. equatorial) would be unambiguously determined. Furthermore, the crystal packing would reveal intermolecular interactions, such as hydrogen bonding involving the amino group, which can influence the preferred conformation in the solid state. While no specific crystal structure for this compound has been reported in the literature, studies on similar cyclic amino acid derivatives have shown that the solid-state conformation is often a low-energy conformer that can also be relevant in solution.

Chromatographic Methods for Purity and Stereochemical Assessment (e.g., Chiral HPLC)

Chromatographic techniques are essential for assessing the purity and, crucially for a chiral molecule like this compound, the enantiomeric excess.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the method of choice for separating the enantiomers of a chiral compound. This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. For amino acid derivatives, several types of CSPs have proven effective.

Commonly Used Chiral Stationary Phases for Amino Acid Ester Separation

Chiral Stationary Phase (CSP) Type Principle of Separation Typical Mobile Phases
Macrocyclic Glycopeptides (e.g., Teicoplanin, Vancomycin) Multiple chiral recognition mechanisms including hydrogen bonding, ionic interactions, and steric hindrance. Reversed-phase (e.g., water/acetonitrile (B52724)/methanol with additives like TFA or acetic acid) or normal-phase.
Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) Formation of transient diastereomeric complexes through hydrogen bonding and dipole-dipole interactions within chiral grooves of the polysaccharide. Normal-phase (e.g., hexane/isopropanol) or reversed-phase.

A typical chiral HPLC method for this compound would involve dissolving the sample in a suitable solvent and injecting it onto a column packed with a macrocyclic glycopeptide-based CSP. Elution with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer would likely achieve baseline separation of the (R)- and (S)-enantiomers, allowing for accurate determination of the enantiomeric purity.

Computational Chemistry Approaches to Conformational Preferences and Dynamics

Computational chemistry provides a powerful avenue to explore the conformational landscape of flexible molecules like this compound. These methods can predict the relative energies of different conformers and the energy barriers for their interconversion, offering insights that complement experimental data.

Methods in Computational Conformational Analysis

Computational Method Description Information Obtained
Molecular Mechanics (MM) Uses classical physics to model the energy of a molecule based on bond lengths, angles, and torsions. It is computationally inexpensive. Rapidly explores a large number of possible conformations to identify low-energy structures.
Density Functional Theory (DFT) A quantum mechanical method that calculates the electronic structure of a molecule to determine its energy and properties. It is more accurate but computationally more demanding than MM. Provides accurate geometries and relative energies of different conformers. Can be used to simulate vibrational spectra to compare with experimental IR and Raman data.

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time, providing a dynamic picture of conformational changes. | Reveals the flexibility of the molecule, the pathways of conformational interconversion, and the influence of solvent on the conformational equilibrium. |

For this compound, computational studies would focus on several key conformational variables:

Cyclobutyl Ring Puckering: The puckered conformation of the cyclobutane ring can be modeled to determine the most stable pucker angle and the energy barrier for ring inversion.

Side Chain Orientation: The orientation of the 2-amino-3-cyclobutylpropanoate side chain relative to the ring (axial vs. equatorial preference) can be calculated.

Rotational Isomers (Rotamers): The rotation around the single bonds in the side chain can be investigated to identify the most stable rotameric states.

Future Directions and Research Opportunities

Development of More Sustainable and Efficient Synthetic Methodologies

The synthesis of cyclobutane-containing amino acids (CBAAs) has traditionally relied on methods such as [2+2] cycloadditions. researchgate.netnih.govchemistryviews.org While effective, these methods can have limitations regarding substrate scope, stereocontrol, and scalability. Future research should prioritize the development of more sustainable and efficient synthetic routes to Tert-butyl 2-amino-3-cyclobutylpropanoate and its analogues.

Key areas of focus include:

Photocatalyzed Cycloadditions: Visible-light-mediated photocatalysis has emerged as a powerful tool for the synthesis of complex organic molecules under mild conditions. nih.gov Exploring photocatalytic [2+2] cycloadditions of dehydroamino acids with appropriate olefins could provide a direct and atom-economical route to the cyclobutane (B1203170) core of these amino acids. nih.gov

Catalytic Asymmetric Synthesis: The development of catalytic enantioselective methods is crucial for accessing single-enantiomer products, which are often required for pharmaceutical applications. Research into chiral catalysts that can control the stereochemistry of the cyclobutane ring formation would be highly valuable.

Flow Chemistry: Continuous flow technologies can offer advantages in terms of safety, scalability, and efficiency for certain chemical transformations. pharmablock.com Investigating the application of flow chemistry to the synthesis of cyclobutane intermediates could streamline the production of these valuable building blocks.

Exploration of Novel Chemical Transformations Involving the Cyclobutyl Motif

The high ring strain of the cyclobutane ring (approximately 26 kcal/mol) makes it susceptible to a variety of ring-opening and rearrangement reactions. researchgate.net This reactivity can be harnessed to generate novel molecular architectures.

Future research could explore:

Strain-Release Driven Reactions: Investigating reactions that leverage the release of ring strain to drive the formation of more complex polycyclic or heterocyclic systems. This could involve transition-metal-catalyzed C-C bond activation or acid-catalyzed rearrangements.

Functionalization of the Cyclobutane Ring: Developing methods for the selective functionalization of the C-H bonds of the cyclobutane ring would allow for the introduction of additional chemical handles, further diversifying the accessible chemical space.

Ring Expansion and Contraction Reactions: Exploring controlled ring expansion to form cyclopentane (B165970) or cyclohexane (B81311) derivatives, or ring contraction to cyclopropane (B1198618) systems, would provide access to a wider range of carbocyclic amino acids with distinct conformational properties.

Design and Synthesis of Advanced Molecular Scaffolds

The rigid, three-dimensional structure of the cyclobutane ring makes it an attractive scaffold for the design of new molecules with defined spatial arrangements of functional groups. nih.govresearchgate.net this compound can serve as a versatile building block for the synthesis of more complex molecular architectures.

Potential research directions include:

Peptidomimetics: The incorporation of cyclobutane amino acids into peptide sequences can enforce specific conformations and increase metabolic stability. researchgate.netnih.gov Synthesizing peptides and foldamers containing this compound could lead to new therapeutic agents or materials with novel properties. chemistryviews.org

Fragment-Based Drug Discovery: The cyclobutane motif is an underrepresented yet highly attractive scaffold for fragment-based drug discovery (FBDD). nih.gov this compound and its derivatives could be included in fragment libraries to explore new areas of chemical space and identify novel binders for biological targets.

Spatially Defined Ligands: The defined stereochemistry of the cyclobutane ring can be used to position coordinating groups in a precise manner, making these molecules promising candidates for the development of novel ligands for catalysis or materials science applications.

Mechanistic Investigations of Key Synthetic Reactions

A deeper understanding of the mechanisms underlying the synthesis and reactivity of cyclobutane-containing compounds is essential for the rational design of new synthetic methods and the prediction of product outcomes.

Areas for mechanistic study include:

Stereochemical Control in Cycloadditions: Detailed computational and experimental studies to elucidate the factors that govern the stereoselectivity of [2+2] cycloaddition reactions would enable the more predictable synthesis of specific diastereomers.

Ring-Opening Pathways: Investigating the energetics and transition state structures of various ring-opening reactions of functionalized cyclobutanes would provide insights into how to control the regioselectivity and stereoselectivity of these transformations.

Integration into Emerging Fields of Chemical Science

The unique properties of the cyclobutyl motif suggest that this compound and related compounds could find applications in a variety of emerging areas of chemical science.

Opportunities for integration include:

Chemical Biology: The development of cyclobutane-containing amino acids with photo-crosslinking capabilities or other reactive handles could enable their use as chemical probes to study biological processes.

Materials Science: The incorporation of the rigid cyclobutane scaffold into polymers could lead to materials with novel thermal or mechanical properties. The synthesis of cyclobutane-based polyesters and polyamides is an area of growing interest.

Supramolecular Chemistry: The defined geometry of cyclobutane derivatives could be exploited in the design of self-assembling systems and molecular machines.

Q & A

Q. What are the established synthetic routes for tert-butyl 2-amino-3-cyclobutylpropanoate, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : Synthesis typically involves coupling a cyclobutyl-containing precursor with a tert-butyl-protected amino acid derivative. For example, cyclobutylpropanoic acid derivatives can undergo esterification with tert-butanol under acidic catalysis (e.g., H₂SO₄) . Optimization may include:
  • Temperature Control : Maintaining 0–5°C during coupling to minimize racemization .
  • Solvent Selection : Using anhydrous dichloromethane (DCM) to avoid hydrolysis of the tert-butyl ester .
  • Purification : Column chromatography with silica gel (hexane:ethyl acetate gradients) to isolate the product. Yield improvements (>70%) are achievable by iterative adjustment of stoichiometry and reaction time .

Q. How can the structural integrity and chirality of This compound be verified post-synthesis?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm cyclobutyl ring integration (e.g., characteristic splitting patterns for cyclobutyl protons at δ 1.8–2.5 ppm) and tert-butyl group presence (singlet at δ 1.4 ppm) .
  • Chiral HPLC : Use a Chiralpak® IA column with a hexane:isopropanol mobile phase to resolve enantiomers. Retention time discrepancies >2 minutes indicate successful chiral separation .
  • Polarimetry : Measure specific rotation ([α]D²⁵) and compare to literature values for enantiopurity validation .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported bioactivity data for cyclobutyl-containing amino acid derivatives?

  • Methodological Answer : Discrepancies may arise from stereochemical impurities or assay variability. Mitigation strategies include:
  • Standardized Assays : Re-evaluate bioactivity (e.g., enzyme inhibition) using orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) .
  • Stereochemical Reanalysis : Re-examine enantiopurity via chiral chromatography and correlate with bioactivity trends. For example, (R)-enantiomers of cyclopropyl analogs show 10-fold higher potency than (S)-forms .
  • Molecular Dynamics Simulations : Model cyclobutyl ring flexibility to assess conformational effects on target binding .

Q. How does the cyclobutyl group in This compound influence its physicochemical properties compared to cyclopropyl analogs?

  • Methodological Answer :
  • LogP Measurement : Compare partition coefficients via shake-flask method. Cyclobutyl’s larger ring increases hydrophobicity (LogP +0.3–0.5 vs. cyclopropyl) .
  • Thermal Stability : Perform differential scanning calorimetry (DSC). Cyclobutyl derivatives exhibit higher melting points (~20°C difference) due to reduced ring strain .
  • Solubility Profiling : Use UV-spectroscopy in PBS (pH 7.4). Cyclobutyl groups reduce aqueous solubility by ~15% but enhance lipid membrane permeability .

Q. What advanced techniques are recommended for studying the stability of This compound under varying pH and temperature conditions?

  • Methodological Answer :
  • Forced Degradation Studies :
  • Acidic/Base Hydrolysis : Incubate at pH 2 (HCl) and pH 12 (NaOH) at 40°C for 24 hours. Monitor tert-butyl ester cleavage via LC-MS .
  • Oxidative Stress : Expose to 3% H₂O₂ and track degradation products (e.g., propanoic acid derivatives) .
  • Kinetic Modeling : Use Arrhenius plots to predict shelf-life at 25°C from accelerated stability data (40–60°C) .

Q. How can researchers design experiments to evaluate the role of the tert-butyl ester as a protecting group in peptide synthesis applications?

  • Methodological Answer :
  • Deprotection Kinetics : Treat with trifluoroacetic acid (TFA) in DCM (1:4 v/v) and monitor tert-butyl cleavage via ¹H NMR (disappearance of δ 1.4 ppm peak) .
  • Comparative Studies : Synthesize analogs with methyl or benzyl esters and compare deprotection efficiency. Tert-butyl esters show >90% cleavage in 2 hours vs. 6 hours for benzyl .
  • Mass Spectrometry : Confirm intact amino group retention post-deprotection using ESI-MS .

Method Development Questions

Q. What analytical methods are most robust for quantifying This compound in complex biological matrices?

  • Methodological Answer :
  • LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile. Monitor m/z transitions for the protonated molecular ion (e.g., [M+H]⁺ = 216.1 → 158.0) .
  • Sample Preparation : Protein precipitation with acetonitrile (1:3 v/v) followed by centrifugation (14,000 rpm, 10 min) achieves >85% recovery .

Q. How can computational chemistry tools predict the reactivity of This compound in novel synthetic pathways?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess electrophilicity of the ester carbonyl (e.g., Fukui indices) .
  • Docking Studies : Simulate interactions with enzymes (e.g., hydrolases) using AutoDock Vina to predict regioselective modifications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.